molecular formula C13H11FO B6372905 3-Fluoro-4-(3-methylphenyl)phenol CAS No. 1261963-55-6

3-Fluoro-4-(3-methylphenyl)phenol

Cat. No.: B6372905
CAS No.: 1261963-55-6
M. Wt: 202.22 g/mol
InChI Key: PVQPADGLTQJTBO-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methylphenyl)phenol is an aromatic compound characterized by a phenol ring substituted with a fluorine atom at position 3 and a 3-methylphenyl group at position 4. Its molecular formula is C₁₃H₁₁FO, and it exhibits moderate acidity due to the electron-withdrawing fluorine atom, which enhances the phenol group’s proton-donating ability.

Properties

IUPAC Name

3-fluoro-4-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-3-2-4-10(7-9)12-6-5-11(15)8-13(12)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQPADGLTQJTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684089
Record name 2-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-55-6
Record name [1,1′-Biphenyl]-4-ol, 2-fluoro-3′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261963-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methylphenyl)phenol can be achieved through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction typically requires mild conditions and is tolerant of various functional groups.

Industrial Production Methods

Industrial production of 3-Fluoro-4-(3-methylphenyl)phenol often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methylphenyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

3-Fluoro-4-(3-methylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is known to interact with various biological molecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Fluoro-4-(3-methylphenyl)phenol with structurally related compounds, highlighting key differences in substituents, properties, and applications:

Compound Name Molecular Formula Substituents Key Properties Applications
3-Fluoro-4-(3-methylphenyl)phenol C₁₃H₁₁FO F (3), 3-methylphenyl (4) Moderate acidity; high lipophilicity due to bulky aromatic substituent Pharmaceuticals, agrochemicals
4-(3-Fluoro-4-methylphenyl)phenol C₁₃H₁₁FO F (3), methyl (4) on the attached ring Higher water solubility than target compound due to less steric hindrance Material science, catalysis
3-Fluoro-4-(1-sulfanylethyl)phenol C₈H₉FOS F (3), sulfanylethyl (4) Sulfur group enables oxidation to sulfoxides; enhanced reactivity in redox reactions Enzyme inhibition studies
3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol C₁₃H₁₁F₂O₂ F (3), 2-fluoro-4-methoxyphenyl (4) Strong electron-withdrawing effects from dual fluorine and methoxy groups Drug design, antimicrobial agents
3-Fluoro-4-(pyrrol-1-yl)phenol C₁₀H₉FNO F (3), pyrrole (4) Nitrogen heterocycle introduces π-π stacking potential; liquid crystalline behavior Liquid crystal materials

Key Comparative Insights

Substituent Effects on Acidity and Reactivity
  • Fluorine Position: The fluorine atom at position 3 in the target compound increases phenol acidity compared to non-fluorinated analogs. However, compounds with additional electron-withdrawing groups (e.g., 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol) exhibit even greater acidity due to synergistic effects .
  • Methyl vs. Methoxy: Replacing the 3-methylphenyl group with a methoxy substituent (as in 4-(3-Fluoro-4-methoxyphenyl)phenol) enhances solubility in polar solvents but reduces lipophilicity, impacting membrane permeability in biological systems .

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